Ethyl 5-iodo-2-(2-methylpropyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-iodo-2-(2-methylpropyl)pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, an iodine atom, and a 2-methylpropyl substituent on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-iodo-2-(2-methylpropyl)pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent, such as N-iodosuccinimide (NIS).
Addition of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced through an alkylation reaction using an appropriate alkyl halide, such as 2-methylpropyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-iodo-2-(2-methylpropyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the pyrazole ring or the substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the pyrazole ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides or other oxidized derivatives.
Hydrolysis Products: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5-iodo-2-(2-methylpropyl)pyrazole-3-carboxylate has several scientific research applications, including:
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor ligands, for studying biological pathways.
Industry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 5-iodo-2-(2-methylpropyl)pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodine atom and the ester group can influence its binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Ethyl 5-iodo-2-(2-methylpropyl)pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 5-bromo-2-(2-methylpropyl)pyrazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 5-chloro-2-(2-methylpropyl)pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 5-fluoro-2-(2-methylpropyl)pyrazole-3-carboxylate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can impart distinct reactivity and biological activity compared to its halogenated counterparts.
Properties
IUPAC Name |
ethyl 5-iodo-2-(2-methylpropyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O2/c1-4-15-10(14)8-5-9(11)12-13(8)6-7(2)3/h5,7H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVAUMHFBMHTEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(C)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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